molecular formula C13H14ClN3OS B2474217 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide CAS No. 392241-81-5

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide

Cat. No.: B2474217
CAS No.: 392241-81-5
M. Wt: 295.79
InChI Key: VLAWCNKMEHWXCW-UHFFFAOYSA-N
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Description

“N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide” is a chemical compound . It is a derivative of 1,3,4-thiadiazole, a class of compounds known for their wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds starts from 4-chlorobenzoic acid. The process involves esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the final sulfonamides .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution .

Scientific Research Applications

Antiviral Activity

Researchers have explored the antiviral properties of thiadiazole derivatives. In a study, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized and tested for anti-tobacco mosaic virus activity. Compounds 7b and 7i showed notable antiviral activity (Chen et al., 2010).

Herbicidal Activity

Thiadiazole derivatives have been investigated for their herbicidal potential. A series of S(−)-2-(4-chlorophenyl)-N-(5,7-disubstituted-2H-[1,2,4]-thiadiazolo[2,3-a]pyrimidin-2-ylidene)-3-methylbutanamide derivatives were synthesized and showed moderate inhibitory activities against various weeds (Duan et al., 2010).

Anticonvulsant and Muscle Relaxant Activities

Thiadiazole compounds have been synthesized and evaluated for their anticonvulsant and muscle relaxant activities. Certain derivatives demonstrated promising results in models for maximal electroshock and pentylenetetrazole-induced generalized convulsions, as well as significant muscle relaxant activity (Sharma et al., 2013).

Antimicrobial Agents

Some thiadiazole derivatives, synthesized from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, have been explored for their antimicrobial properties. These compounds have shown moderate activity against various bacterial and fungal strains (Sah et al., 2014).

Structural Analysis and Potential Applications in NLO Materials

The structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole has been extensively analyzed using spectroscopic techniques and X-ray diffraction. This compound has potential applications as non-linear optical (NLO) material, owing to its observed UV absorption peak and high first-order hyperpolarizability (Kerru et al., 2019).

Corrosion Inhibition

The inhibition properties of thiadiazole derivatives on mild steel corrosion in acidic environments have been investigated, revealing their potential as effective corrosion inhibitors (Bentiss et al., 2007).

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3OS/c1-2-3-4-11(18)15-13-17-16-12(19-13)9-5-7-10(14)8-6-9/h5-8H,2-4H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAWCNKMEHWXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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